molecular formula C28H23N3O5S B289966 ethyl 5-(4-acetylphenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 5-(4-acetylphenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No.: B289966
M. Wt: 513.6 g/mol
InChI Key: WFLMOSPZAQUALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex organic compound with a multifaceted structure This compound belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions

    Functional Group Modifications: Subsequent steps involve the introduction of the acetyl, methoxy, and carboxylate groups. This can be done through Friedel-Crafts acylation for the acetyl group, methylation reactions for the methoxy group, and esterification for the carboxylate group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the acetyl group may interact with acetyltransferases, while the methoxy group could influence interactions with methoxy-sensitive proteins.

Comparison with Similar Compounds

Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can be compared with other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives:

    Ethyl 3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidine-8-carboxylate: Lacks the acetyl group, which may result in different biological activities.

    Ethyl 3-(4-acetylphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidine-8-carboxylate: Lacks the methoxy group, potentially altering its interaction with biological targets.

The uniqueness of Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H23N3O5S

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 5-(4-acetylphenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C28H23N3O5S/c1-5-36-28(34)21-15(2)30-26-23(22(21)18-8-12-20(35-4)13-9-18)24-25(37-26)27(33)31(14-29-24)19-10-6-17(7-11-19)16(3)32/h6-14H,5H2,1-4H3

InChI Key

WFLMOSPZAQUALR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)C(=O)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)C(=O)C)C

Origin of Product

United States

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